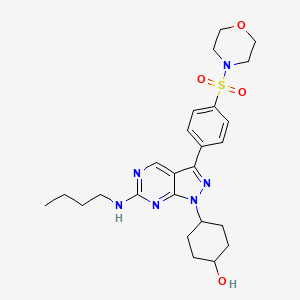

Cyclohexanol, 4-(6-(butylamino)-3-(4-(4-morpholinylsulfonyl)phenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-, trans-

Übersicht

Beschreibung

UNC1062 ist ein hochspezifischer Tyrosinkinase-Inhibitor, der gezielt auf den MERTK-Rezeptor abzielt. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Aktivierung der MERTK-vermittelten nachgeschalteten Signalübertragung zu reduzieren, die Apoptose in kultivierten Zellen zu induzieren, die Koloniebildung in Weichgelatine zu reduzieren und die Invasion von Melanomzellen zu hemmen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UNC1062 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise die Bildung von Pyrazolopyrimidin-Sulfonamiden, die für die Aktivität der Verbindung entscheidend sind. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von UNC1062 würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) werden zur Reinigung und Qualitätskontrolle eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UNC1062 unterliegt aufgrund seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Beinhalten typischerweise nukleophile Reagenzien und milde Bedingungen.

Oxidationsreaktionen: Verwenden oft Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsreaktionen: Setzen häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von UNC1062 mit modifizierten funktionellen Gruppen ergeben .

Wissenschaftliche Forschungsanwendungen

UNC1062 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung zur Untersuchung von Kinaseinhibition und Signaltransduktionswegen verwendet.

Biologie: Hilft beim Verständnis der Rolle von MERTK in zellulären Prozessen wie Apoptose und Proliferation.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs, insbesondere Melanom, untersucht, indem die MERTK-Aktivität gehemmt wird

Industrie: Potenzielle Anwendungen bei der Entwicklung gezielter Krebstherapien und diagnostischer Werkzeuge.

Wirkmechanismus

UNC1062 entfaltet seine Wirkung durch selektive Hemmung der MERTK-Rezeptor-Tyrosinkinase. Diese Hemmung reduziert die Aktivierung nachgeschalteter Signalwege, die durch MERTK vermittelt werden, was zur Induktion der Apoptose und zur Hemmung der Zellproliferation und -invasion führt. Die molekularen Zielstrukturen umfassen den MERTK-Rezeptor und zugehörige Signalproteine .

Wirkmechanismus

UNC1062 exerts its effects by selectively inhibiting the MERTK receptor tyrosine kinase. This inhibition reduces the activation of downstream signaling pathways mediated by MERTK, leading to the induction of apoptosis and inhibition of cell proliferation and invasion. The molecular targets include the MERTK receptor and associated signaling proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

UNC2025: Ein weiterer MERTK-Inhibitor mit ähnlicher Selektivität und Wirksamkeit.

BMS-777607: Ein Multi-Kinase-Inhibitor, der auch MERTK angreift, aber mit geringerer Spezifität.

GSK1363089: Eine Verbindung mit breiterem Kinaseinhibitionsprofil, einschließlich MERTK.

Einzigartigkeit von UNC1062

UNC1062 zeichnet sich durch seine hohe Selektivität und Wirksamkeit für MERTK aus, mit einem IC50-Wert von 1,1 nM. Diese Spezifität reduziert Off-Target-Effekte und verstärkt sein Potenzial als Therapeutikum .

UNC1062 stellt eine vielversprechende Verbindung im Bereich der gezielten Krebstherapie dar, wobei laufende Forschung ihr volles Potenzial und ihre Anwendungen untersucht.

Biologische Aktivität

Cyclohexanol, 4-(6-(butylamino)-3-(4-(4-morpholinylsulfonyl)phenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-, trans-, is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound exhibits significant biological activity due to its unique structural features, which include a cyclohexanol moiety and a pyrazolo[3,4-d]pyrimidine core. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₈H₂₃N₅O₃S

- Molecular Weight : 373.47 g/mol

- Appearance : White to pale yellow powder

- Solubility : Slightly soluble in DMSO and methanol

Cyclohexanol derivatives often act by interacting with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, studies suggest that compounds within the pyrazolo[3,4-d]pyrimidine family may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes .

Anti-inflammatory Activity

Research has demonstrated that cyclohexanol derivatives exhibit notable anti-inflammatory properties. A study evaluated the anti-inflammatory effects of various substituted pyrazolo[3,4-d]pyrimidines using the carrageenan-induced paw edema test in rats. The findings indicated that several compounds showed significant efficacy comparable to indomethacin, a standard anti-inflammatory drug .

Inhibition of Enzymes

Cyclohexanol derivatives have been shown to inhibit key enzymes involved in inflammatory pathways. For instance, one study highlighted the ability of certain pyrazolo[3,4-d]pyrimidine derivatives to selectively inhibit COX-2 with minimal effects on COX-1, suggesting a favorable therapeutic profile for treating conditions like arthritis without significant gastrointestinal side effects .

Case Studies

-

Study on Pyrazolo[3,4-d]pyrimidine Derivatives :

- Objective : To evaluate the anti-inflammatory and ulcerogenicity profiles.

- Methodology : Compounds were synthesized and tested for their ability to reduce inflammation in animal models.

- Results : Some derivatives exhibited strong anti-inflammatory effects while maintaining low ulcerogenic potential, indicating their suitability for clinical application.

-

Selective COX-2 Inhibition :

- Objective : To determine the selectivity of cyclohexanol derivatives for COX-2 over COX-1.

- Methodology : In vitro assays were conducted to measure enzyme activity.

- Results : Certain compounds demonstrated high selectivity for COX-2 inhibition (IC50 values around 0.9 nM), making them potential candidates for developing new anti-inflammatory medications .

Data Table: Biological Activities of Selected Cyclohexanol Derivatives

Eigenschaften

IUPAC Name |

4-[6-(butylamino)-3-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O4S/c1-2-3-12-26-25-27-17-22-23(29-31(24(22)28-25)19-6-8-20(32)9-7-19)18-4-10-21(11-5-18)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17,19-20,32H,2-3,6-9,12-16H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAPXWSYROPAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=NN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350549-36-8 | |

| Record name | UNC-1062 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350549368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNC-1062 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7755XP5Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.